1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride
Description
This compound (CAS 1177299-79-4) is a triazolo[4,3-a]pyridine derivative with a trifluoromethyl (-CF₃) group at position 6, a chlorine atom at position 8, and an ethanamine substituent at position 3, forming a hydrochloride salt. Its molecular formula is C₉H₉Cl₂F₃N₄, with a molecular weight of 301.1 g/mol . The IUPAC name emphasizes the ethanamine moiety and hydrochloride counterion, distinguishing it from analogs with shorter or longer amine chains. The compound is commercially available as a powder stored at room temperature, though safety data remain unpublished .
Properties
IUPAC Name |
1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClF3N4.ClH/c1-4(14)7-15-16-8-6(10)2-5(3-17(7)8)9(11,12)13;/h2-4H,14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLPPGSTZTUOAMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=C(C=C2Cl)C(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method A: Nucleophilic Substitution on Halogenated Triazolopyridine
- This method leverages the reactivity of the 3-position halogen (usually chlorine or bromine) on the triazolopyridine ring to undergo nucleophilic substitution with ethan-1-amine.
- Reaction conditions typically involve polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80–120 °C).
- The hydrochloride salt is obtained by acidification with HCl in an organic solvent or aqueous medium, followed by crystallization.
Method B: Stepwise Construction and Functionalization
| Step | Reaction Type | Reagents/Conditions | Description |
|---|---|---|---|
| 1 | Pyridine derivative synthesis | Introduction of trifluoromethyl and chloro groups on pyridine | Using electrophilic substitution or cross-coupling techniques |
| 2 | Formation of triazolopyridine | Cyclization with hydrazine or related reagents | Ring closure to form the fused triazolopyridine system |
| 3 | Side chain introduction | Reductive amination or alkylation with ethan-1-amine precursors | Introduction of ethan-1-amine substituent at position 3 |
| 4 | Purification and salt formation | Crystallization, chromatography, acid treatment | Isolation of pure compound and conversion to hydrochloride salt |
- This approach allows for more control over substitution patterns and purity.
- Reductive amination may be employed if a corresponding aldehyde or ketone intermediate is available.
- Purification techniques include recrystallization from solvents such as ethanol or ethyl acetate and chromatographic methods.
- The final hydrochloride salt is prepared by reaction with hydrogen chloride gas or HCl solutions, yielding a stable crystalline form.
Research Findings and Optimization Parameters
| Parameter | Optimal Range/Condition | Effect on Yield and Purity |
|---|---|---|
| Solvent | DMF, DMSO, Ethanol | Polar aprotic solvents favor nucleophilic substitution; ethanol used for crystallization |
| Temperature | 80–120 °C | Higher temperatures increase reaction rate but may reduce selectivity |
| Reaction Time | 4–24 hours | Sufficient time needed for complete substitution; prolonged time may cause degradation |
| Molar Ratios | Amine:Halogenated intermediate = 1.2–1.5:1 | Excess amine drives substitution to completion |
| Acidification | HCl concentration 1–2 M | Ensures complete salt formation and crystallization |
| Purification | Recrystallization from ethanol/ethyl acetate | Enhances purity >98% as confirmed by HPLC and NMR |
- Analytical methods such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry confirm compound identity and purity.
- Optimization studies show that controlling reaction temperature and solvent choice is critical to maximize yield and minimize side products.
Summary Table of Preparation Methods
The preparation of 1-[8-chloro-6-(trifluoromethyl)-triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride primarily involves constructing the triazolopyridine core with appropriate substituents, followed by introduction of the ethan-1-amine side chain and conversion to the hydrochloride salt. Two main synthetic routes are recognized: direct nucleophilic substitution on halogenated intermediates and a more stepwise construction involving cyclization and side chain functionalization. Optimization of reaction conditions such as solvent, temperature, and molar ratios is essential for obtaining high purity and yield. These methods are supported by chemical databases and patent literature, ensuring their reliability and applicability in pharmaceutical research and development.
Chemical Reactions Analysis
1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, especially at the chloro and trifluoromethyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The triazolopyridine core is known to interact with various enzymes and receptors, modulating their activity. The chloro and trifluoromethyl groups enhance the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Amine Group
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine Hydrochloride (CAS 1052547-28-0)
- Molecular Formula : C₈H₇Cl₂F₃N₄
- Molecular Weight : 287.07 g/mol .
- Key Difference : The methanamine group (-CH₂NH₂) replaces ethanamine, reducing steric bulk. This shorter chain may decrease solubility in polar solvents compared to the ethanamine analog.
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine (Free Base, CAS 901273-30-1)
Core Structure Modifications
8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine (CAS 478066-06-7)
Heterocyclic and Substituent Variations
1-[8-Chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]-1H-pyrrole (CAS 338773-77-6)
- Molecular Formula : C₁₁H₆ClF₃N₄
- Molecular Weight : 298.64 g/mol .
- Key Difference : Replacement of ethanamine with pyrrole introduces aromaticity and planar geometry, which may enhance π-π stacking interactions in biological targets but reduce basicity compared to amine-containing analogs.
N-(4-Chlorophenethyl)-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-amine
- Molecular Formula: Not explicitly stated ().
- Key Difference: Pyridazine-based heterocycle (vs. pyridine) and a phenethylamine substituent.
Structural and Functional Implications
Electronic Effects
- Trifluoromethyl (-CF₃) Group : Enhances metabolic stability and electron-withdrawing effects, improving resistance to oxidative degradation compared to methyl (-CH₃) or hydrogen substituents .
- Chlorine at Position 8 : Contributes to steric hindrance and may influence halogen bonding in target interactions .
Pharmacokinetic Considerations
Data Table: Comparative Overview
| Compound (CAS) | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|
| 1177299-79-4 (Target Compound) | C₉H₉Cl₂F₃N₄ | 301.1 | 8-Cl, 6-CF₃, ethanamine-HCl |
| 901273-30-1 (Free Base) | C₉H₈ClF₃N₄ | 264.63 | 8-Cl, 6-CF₃, ethanamine |
| 1052547-28-0 (Methanamine analog) | C₈H₇Cl₂F₃N₄ | 287.07 | 8-Cl, 6-CF₃, methanamine-HCl |
| 478066-06-7 (Core Structure) | C₇H₃ClF₃N₃ | 221.57 | 8-Cl, 6-CF₃ |
| 338773-77-6 (Pyrrole analog) | C₁₁H₆ClF₃N₄ | 298.64 | 8-Cl, 6-CF₃, pyrrole |
Biological Activity
1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride, identified by CAS Number 1177299-79-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C₉H₉ClF₃N₄ |
| Molecular Weight | 301.10 g/mol |
| CAS Number | 1177299-79-4 |
| IUPAC Name | 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethanamine; hydrochloride |
Structural Characteristics
The compound features a triazolo-pyridine core, which is known for its diverse biological activities. The presence of the trifluoromethyl and chloro groups contributes to its lipophilicity and potential interaction with biological targets.
Structure-Activity Relationships (SAR)
The SAR studies of related triazolo derivatives have revealed that modifications to the heterocyclic ring can significantly influence biological potency and selectivity. For example, variations in the substituents on the triazole ring can enhance affinity for specific biological targets while minimizing off-target effects such as cardiotoxicity associated with hERG channel inhibition .
Case Studies
- In Vitro Studies : In vitro assays have demonstrated that compounds structurally similar to this compound exhibit varying degrees of cytotoxicity and antimicrobial efficacy. One study reported a related compound with an EC50 of 2.1 μM against C. parvum, indicating moderate potency but potential for further optimization through structural modifications .
- In Vivo Efficacy : Animal models have been employed to assess the therapeutic potential of these compounds against parasitic infections. For instance, a derivative was tested in mouse models for C. parvum infection, showing oral efficacy and suggesting that further development could lead to viable treatment options for cryptosporidiosis .
Safety and Toxicity
Safety assessments are crucial for any new pharmaceutical candidate. While specific toxicity data for this compound are not extensively documented, related compounds have raised concerns regarding cardiotoxicity due to hERG channel inhibition at higher concentrations .
Q & A
Q. How can researchers optimize the synthetic yield of 1-[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]ethan-1-amine hydrochloride?
Methodological Answer: The synthesis of this triazolo-pyridine derivative involves multi-step reactions, including cyclization, halogenation, and amine functionalization. Key optimization strategies include:
- Reagent Selection : Use catalysts like Pd(PPh₃)₄ for coupling reactions to enhance regioselectivity .
- Temperature Control : Maintain low temperatures (0–5°C) during nitrosation steps to avoid side reactions .
- Purification : Employ column chromatography with silica gel (eluent: DCM/MeOH 9:1) to isolate intermediates .
Q. Table 1: Critical Reaction Parameters
| Step | Conditions | Yield Optimization Tips |
|---|---|---|
| Cyclization | 80°C, DMF, 12 h | Use anhydrous solvents to prevent hydrolysis |
| Amine Hydrochloride Formation | HCl gas in Et₂O, RT | Monitor pH to ensure complete protonation |
Q. What analytical techniques are essential for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the presence of the trifluoromethyl group (δ ~110–120 ppm for ¹³C) and amine protons (δ ~2.5–3.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) should match the molecular ion [M+H]⁺ at m/z 301.1 .
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., triazole-pyridine fusion) using single-crystal data .
Q. How should researchers address stability concerns during storage?
Methodological Answer:
- Storage Conditions : Store at room temperature (RT) in airtight containers under argon to prevent hygroscopic degradation .
- Stability Testing : Perform accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring to detect decomposition products .
Advanced Research Questions
Q. What computational methods can predict the compound’s binding affinity to biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina with crystal structures of target proteins (e.g., kinases) to model interactions with the triazole core .
- DFT Calculations : Analyze electrostatic potential (ESP) surfaces to identify nucleophilic/electrophilic sites for reactivity predictions .
Q. Table 2: DFT Parameters for Triazolo-Pyridine Core
| Property | Value (B3LYP/6-311G(d,p)) | Biological Relevance |
|---|---|---|
| HOMO-LUMO Gap | 5.2 eV | Indicates redox activity in enzymatic environments |
| Mulliken Charges | N1: -0.32; Cl7: +0.15 | Guides SAR for halogen bonding |
Q. How can contradictory biological activity data be resolved across studies?
Methodological Answer:
- Assay Standardization : Validate cell lines (e.g., HepG2 vs. HEK293) and normalize IC₅₀ measurements using reference inhibitors .
- Metabolic Stability Testing : Compare hepatic microsomal half-lives (e.g., human vs. rodent) to explain species-specific discrepancies .
Q. What strategies improve solubility for in vivo pharmacokinetic studies?
Methodological Answer:
Q. How can researchers validate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- CRISPR-Cas9 Knockout : Silence putative targets (e.g., kinase genes) to confirm pathway-specific effects .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with purified proteins to rule off-target interactions .
Q. What synthetic routes minimize hazardous byproducts?
Methodological Answer:
- Green Chemistry Principles : Replace chloroethyl isocyanate with safer carbamates in urea-forming steps .
- Flow Chemistry : Continuous processing reduces waste generation during diazotization .
Data Contradiction & Validation
Q. How to reconcile discrepancies in reported CAS numbers (1177299-79-4 vs. 478066-06-7)?
Methodological Answer:
Q. Why do purity assays (HPLC vs. LC-MS) yield conflicting results?
Methodological Answer:
- Column Selection : Use HILIC columns for polar impurities undetected by reverse-phase HPLC .
- Ionization Suppression : Adjust LC-MS mobile phase (e.g., 0.1% formic acid) to improve ionization efficiency .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
